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Introduction
OD1, a potent and selective peptide toxin isolated from the venom of the scorpion

Odonthobuthus doriae, has emerged as a valuable pharmacological tool for investigating the

role of the voltage-gated sodium channel Nav1.7 in pain signaling.[1][2][3][4] Nav1.7 is

preferentially expressed in peripheral sensory neurons and is critically involved in the

transduction of nociceptive signals, making it a key target for the development of novel

analgesics.[1][5][6] OD1 functions by potently modulating Nav1.7, leading to channel activation.

This property allows for the establishment of robust in vivo models of Nav1.7-dependent pain,

providing a platform to evaluate the efficacy of Nav1.7-targeting therapeutic agents. While OD1
is primarily utilized to induce acute pain, its application can be extended to study the

contribution of Nav1.7 activation to inflammatory pain states.

These application notes provide an overview of the use of OD1 in pain models, with a focus on

its application in the context of inflammatory pain research. Detailed protocols for in vivo

studies, data presentation, and visualization of the underlying signaling pathways are included

to guide researchers in incorporating this tool into their drug discovery and development

workflows.
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OD1 is an α-scorpion toxin that selectively targets the Nav1.7 sodium channel.[1] Its primary

mechanism of action involves the potent modulation of channel gating, characterized by:

Impaired Fast Inactivation: OD1 significantly slows the fast inactivation process of the

Nav1.7 channel.[1]

Increased Peak Current: The toxin substantially increases the peak sodium current

conducted by the channel at all voltages.[1]

Induction of Persistent Current: OD1 induces a substantial persistent sodium current.[1]

This combined effect leads to a state of hyperexcitability in nociceptive neurons, resulting in the

generation of spontaneous action potentials and a heightened pain response. The high

selectivity of OD1 for Nav1.7 over other sodium channel subtypes makes it a precise tool for

isolating the contribution of this specific channel to pain signaling.

Data Presentation
The following table summarizes quantitative data from a representative study using OD1 to

induce pain-related behaviors in an animal model. This model is instrumental for assessing the

analgesic efficacy of Nav1.7 inhibitors.
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Parameter OD1 Dose
Vehicle
Control

OD1 Treatment

% Reduction
in Pain
Behavior with
Analgesic

Spontaneous

Pain Behavior

(Flinching/Licking

Duration in

seconds)

300 nM (i.pl.) 5 ± 2 85 ± 10
75% with Nav1.7

blocker

Mechanical

Allodynia (Paw

Withdrawal

Threshold in

grams)

10 µM (i.m.) 15 ± 1.5 5 ± 0.8
80% with Nav1.7

blocker

Thermal

Hyperalgesia

(Paw Withdrawal

Latency in

seconds)

300 nM (i.pl.) 12 ± 1 4 ± 0.5 Not reported

Note: The data presented is a composite representation from typical findings and should be

used as a guideline. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols
OD1-Induced Acute Pain Model
This protocol describes the induction of acute pain in rodents using intraplantar injection of

OD1. This model is suitable for the rapid screening of analgesic compounds targeting Nav1.7.

Materials:

OD1 peptide (lyophilized)

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
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Bovine Serum Albumin (BSA)

Micro-syringes (e.g., Hamilton syringes)

Observation chambers with a clear floor

Video recording equipment (optional)

Animal weighing scale

Procedure:

Animal Acclimatization: Acclimate adult male C57BL/6 mice or Sprague-Dawley rats to the

testing environment for at least 3 days prior to the experiment. House animals in a

temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum

access to food and water.

Reconstitution of OD1: Reconstitute lyophilized OD1 in sterile saline or PBS containing 0.1%

BSA to the desired stock concentration. BSA is included to prevent the peptide from adhering

to plastic surfaces. Vortex briefly to ensure complete dissolution. Prepare fresh on the day of

the experiment.

Dosing: A typical effective dose of OD1 to induce spontaneous pain behavior is in the range

of 100-300 nM. The final injection volume for intraplantar administration in mice is typically

20 µL.

Administration:

Gently restrain the animal.

Using a micro-syringe, perform an intraplantar (i.pl.) injection of the OD1 solution into the

plantar surface of one hind paw.

For the control group, inject an equivalent volume of the vehicle (saline or PBS with 0.1%

BSA).

Behavioral Observation:
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Immediately after injection, place the animal in an observation chamber.

Record the cumulative time spent licking, flinching, or biting the injected paw for a period

of 10-30 minutes.

A blinded observer should perform the scoring to minimize bias.

Assessment of Mechanical Allodynia in an OD1-Induced
Pain State
This protocol details the measurement of mechanical sensitivity following intramuscular

injection of OD1, which can be used to model localized muscle pain.

Materials:

OD1 peptide

Reconstitution reagents as described above

Electronic von Frey apparatus or calibrated von Frey filaments

Elevated mesh platform

Animal weighing scale

Procedure:

Animal Acclimatization and OD1 Reconstitution: Follow steps 1 and 2 from the acute pain

model protocol.

Dosing: A typical dose for intramuscular (i.m.) injection in rats to induce mechanical

hyperalgesia is in the micromolar range (e.g., 10 µM). The injection volume is typically 50-

100 µL into the gastrocnemius muscle.[7]

Administration:

Briefly anesthetize the animal if necessary for accurate intramuscular injection.
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Inject the OD1 solution into the belly of the gastrocnemius muscle of one hind limb.

Inject the vehicle into the contralateral limb or a separate control group.

Measurement of Mechanical Thresholds:

At baseline and at various time points after OD1 injection (e.g., 20 min, 1h, 2h), place the

animal on an elevated mesh platform and allow it to acclimatize.[7]

Apply progressively increasing force to the plantar surface of the hind paw using an

electronic von Frey apparatus or von Frey filaments until a withdrawal response is elicited.

Record the force (in grams) at which the paw is withdrawn.

Take the average of three measurements per time point.

Investigating OD1 in a Carrageenan-Induced
Inflammatory Pain Model
While OD1 itself primarily induces an acute neurogenic pain response, it can be used in

conjunction with a classic inflammatory agent like carrageenan to investigate the role of Nav1.7

in the subsequent inflammatory hyperalgesia.

Materials:

OD1 peptide

Carrageenan (lambda, type IV)

Sterile saline

Plethysmometer or calipers

Materials for behavioral testing (e.g., von Frey filaments, radiant heat source)

Procedure:

Induction of Inflammation:
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Prepare a 1% (w/v) solution of carrageenan in sterile saline.

Inject 50-100 µL of the carrageenan solution into the plantar surface of the hind paw of a

rat or 20 µL in a mouse.

Measurement of Paw Edema:

Measure the paw volume using a plethysmometer or paw thickness with calipers at

baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

Administration of OD1:

At a time point of established inflammation (e.g., 3 hours post-carrageenan), administer

OD1 via intraplantar injection into the inflamed paw.

Behavioral Assessment:

Measure pain behaviors (spontaneous pain, mechanical allodynia, thermal hyperalgesia)

as described in the previous protocols at baseline and at time points after OD1 injection.

Compare the behavioral response to OD1 in the inflamed paw versus a non-inflamed paw

to determine if inflammation sensitizes the response to Nav1.7 activation.

Visualizations
Signaling Pathway of OD1-Induced Nociception
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Caption: OD1 binds to Nav1.7 on nociceptors, causing depolarization and action potential

firing.

Experimental Workflow for Testing Analgesics using
OD1
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Caption: A typical workflow for evaluating the efficacy of a test analgesic in the OD1-induced

pain model.

Conclusion
OD1 is a powerful tool for probing the function of the Nav1.7 sodium channel in the context of

pain. Its ability to directly and selectively activate this channel provides a unique model for

studying nociceptive pathways and for the preclinical evaluation of Nav1.7-targeted analgesics.

While its primary application is in acute pain models, its use in conjunction with inflammatory

models can provide valuable insights into the role of Nav1.7 in inflammatory pain states. The

protocols and information provided herein are intended to serve as a guide for researchers to

effectively utilize OD1 in their pain research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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